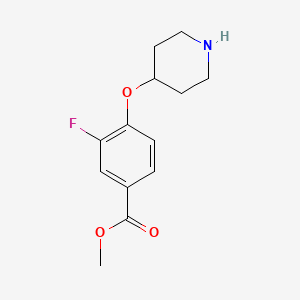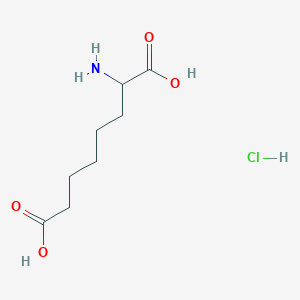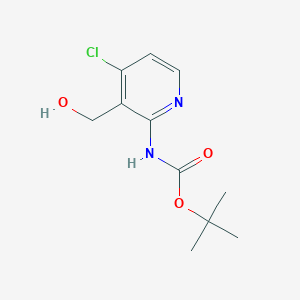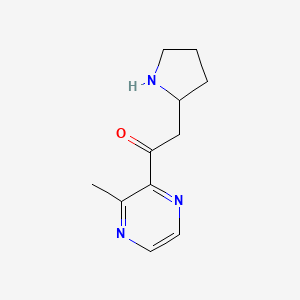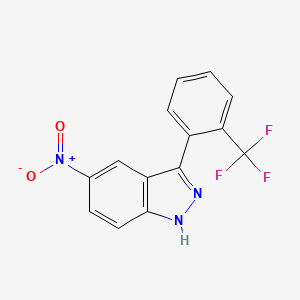
1-(4-Chlorobenzyl)piperidine-3-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-(4-Chlorobenzyl)piperidine-3-carboxylic acid hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with piperidine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Analyse Chemischer Reaktionen
1-(4-Chlorobenzyl)piperidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorobenzyl)piperidine-3-carboxylic acid hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(4-Chlorobenzyl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to changes in cellular pathways and biological processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorobenzyl)piperidine-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
1-(4-Chlorobenzyl)-3-piperidinyl carbamate hydrochloride: This compound has a similar structure but contains a carbamate group instead of a carboxylic acid group.
3-(4-Chlorobenzyl)-piperidine hydrochloride: This compound lacks the carboxylic acid group and has different chemical properties and applications.
1-(4-Chlorobenzyl)-4-piperidinol hydrochloride: This compound contains a hydroxyl group instead of a carboxylic acid group, leading to different reactivity and uses.
These comparisons highlight the unique features of this compound, particularly its carboxylic acid functionality, which plays a crucial role in its chemical reactivity and applications .
Eigenschaften
Molekularformel |
C13H17Cl2NO2 |
|---|---|
Molekulargewicht |
290.18 g/mol |
IUPAC-Name |
1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H16ClNO2.ClH/c14-12-5-3-10(4-6-12)8-15-7-1-2-11(9-15)13(16)17;/h3-6,11H,1-2,7-9H2,(H,16,17);1H |
InChI-Schlüssel |
RAUITNSZWFWJMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Cl)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


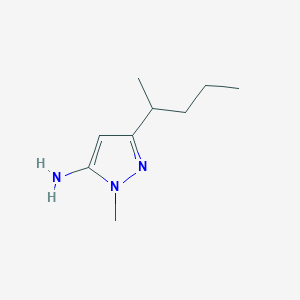
![tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B13090286.png)
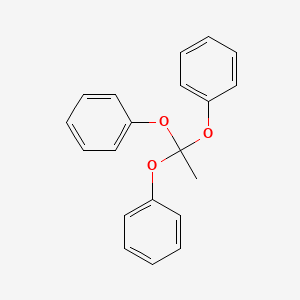
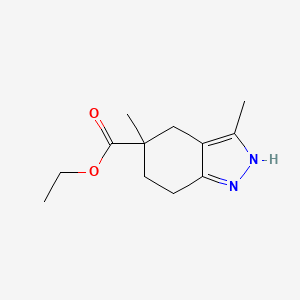
![tert-Butyl 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)acetate](/img/structure/B13090303.png)
![(4'S)-6-Bromo-1'-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13090306.png)
![Bicyclo[1.1.1]pentan-1-ylhydrazine](/img/structure/B13090313.png)
